molecular formula C12H10ClSn B14716956 CID 5381446

CID 5381446

Cat. No.: B14716956
M. Wt: 308.37 g/mol
InChI Key: HIBHFDUQYQGVGD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tranexamic acid is synthesized through a multi-step process starting from cyclohexanone. The key steps involve:

    Aminomethylation: Cyclohexanone is reacted with formaldehyde and ammonium chloride to form 4-aminomethylcyclohexanone.

    Reduction: The intermediate is then reduced to 4-aminomethylcyclohexanol.

    Oxidation: The alcohol is oxidized to 4-aminomethylcyclohexanone.

    Carboxylation: Finally, the compound is carboxylated to form tranexamic acid.

Industrial Production Methods

In industrial settings, the production of tranexamic acid involves similar steps but is optimized for large-scale synthesis. The process includes:

Chemical Reactions Analysis

Types of Reactions

Tranexamic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of tranexamic acid, such as substituted amines and carboxylic acids .

Scientific Research Applications

Tranexamic acid has a wide range of scientific research applications:

Mechanism of Action

Tranexamic acid exerts its effects by inhibiting the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of fibrin clots. It binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin and thereby stabilizing the fibrin matrix .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tranexamic acid is unique due to its high potency and specificity in inhibiting plasminogen activation. It has a stronger binding affinity to plasminogen compared to similar compounds, making it more effective in preventing fibrin degradation .

Properties

Molecular Formula

C12H10ClSn

Molecular Weight

308.37 g/mol

InChI

InChI=1S/2C6H5.ClH.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H;/q;;;+1/p-1

InChI Key

HIBHFDUQYQGVGD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)Cl

Origin of Product

United States

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